molecular formula C33H24N2O3 B445477 5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione

5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione

Cat. No.: B445477
M. Wt: 496.6g/mol
InChI Key: LPSMDXAEZSJUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Benzoyl-7-phenyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and a diazepine core

Properties

Molecular Formula

C33H24N2O3

Molecular Weight

496.6g/mol

IUPAC Name

5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione

InChI

InChI=1S/C33H24N2O3/c36-29-19-23(20-9-3-1-4-10-20)18-27-30(29)31-24-13-7-8-14-25(24)33(38)35(31)28-16-15-22(17-26(28)34-27)32(37)21-11-5-2-6-12-21/h1-17,23,31,34H,18-19H2

InChI Key

LPSMDXAEZSJUBA-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)N5C2C6=CC=CC=C6C5=O)C7=CC=CC=C7

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)N5C2C6=CC=CC=C6C5=O)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindole core, followed by the introduction of the diazepine ring through cyclization reactions. The benzoyl and phenyl groups are then added via Friedel-Crafts acylation and alkylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

11-Benzoyl-7-phenyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex polycyclic systems and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The diazepine core is a common feature in many pharmaceuticals, suggesting that this compound could be modified to produce new drugs with specific biological activities.

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Diazepines: Compounds like diazepam share the diazepine core but differ in their substituents and overall structure.

    Isoindoles: Compounds with an isoindole core, such as phthalocyanines, have different applications and properties.

    Benzoyl Derivatives: Compounds like benzoyl peroxide are structurally simpler but share the benzoyl group.

Uniqueness

What sets 5-benzoyl-11-phenyl-1,8-diazapentacyclo[137002,709,14016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione apart is its combination of multiple aromatic systems and a diazepine ring, which imparts unique chemical and physical properties

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